Lipophilicity: 7-Acetyl vs 2-Acetyl Isomer
The position of the acetyl group on the diazaspiro core creates a quantifiable difference in lipophilicity. The target compound, 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone, has a computed LogP of 0.485, which is higher than the LogP of -0.10 for the 2-yl regioisomer, 1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone . This difference of 0.585 log units indicates that the 7-acetyl isomer is approximately 3.8 times more lipophilic, a factor that can critically influence membrane permeability and non-specific binding in a biological assay.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.485 |
| Comparator Or Baseline | 1-(2,7-diazaspiro[3.5]nonan-2-yl)ethanone: LogP = -0.10 |
| Quantified Difference | Δ LogP = 0.585 (target is ~3.8x more lipophilic) |
| Conditions | Computed values (Chemsrc, PubChem). Target data from Chemsrc; comparator data from Chemsrc. |
Why This Matters
For procurement, the 0.585 log unit difference means these isomers cannot be substituted in a medicinal chemistry campaign without altering the lipophilic efficiency (LipE) of the final compound, directly impacting structure-activity relationship (SAR) analysis.
